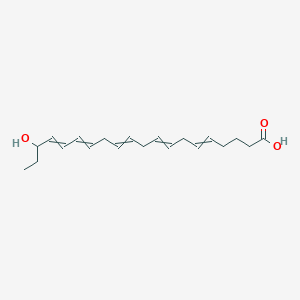![molecular formula C22H26N2O6 B13394363 (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BOC-PHE(4-NHZ)-OH: is a derivative of phenylalanine, an amino acid commonly found in proteins. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BOC-PHE(4-NHZ)-OH typically involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (BOC) group. The hydroxylamine group (NHZ) is introduced at the para position of the phenyl ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, which is essential for its use in research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: BOC-PHE(4-NHZ)-OH can undergo oxidation reactions, particularly at the hydroxylamine group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Applications De Recherche Scientifique
Chemistry: BOC-PHE(4-NHZ)-OH is widely used in peptide synthesis as a building block. Its protective groups allow for the selective deprotection and coupling of amino acids.
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be incorporated into peptides to investigate their biological activity.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the pharmaceutical industry, BOC-PHE(4-NHZ)-OH is used in the synthesis of peptide drugs and as an intermediate in the production of complex molecules.
Mécanisme D'action
The mechanism of action of BOC-PHE(4-NHZ)-OH involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective deprotection and coupling. The hydroxylamine group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
BOC-PHE-OH: A simpler derivative of phenylalanine with only the BOC protective group.
BOC-ALA-OH: A derivative of alanine with a BOC protective group.
Z-PHE-OH: A phenylalanine derivative with a benzyloxycarbonyl (Z) protective group.
Uniqueness: BOC-PHE(4-NHZ)-OH is unique due to the presence of both the BOC and hydroxylamine groups. This combination allows for greater versatility in peptide synthesis and functionalization compared to similar compounds.
Propriétés
Formule moléculaire |
C22H26N2O6 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C22H26N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) |
Clé InChI |
VEVIIGJEOXYKAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13394281.png)
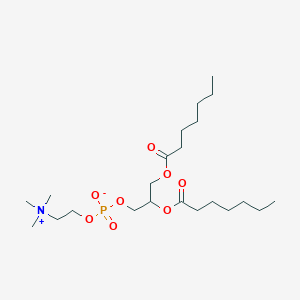
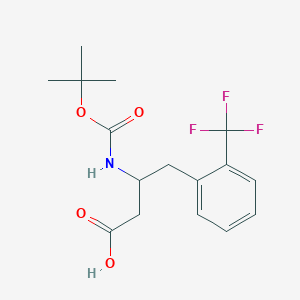
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid](/img/structure/B13394308.png)
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)


![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)
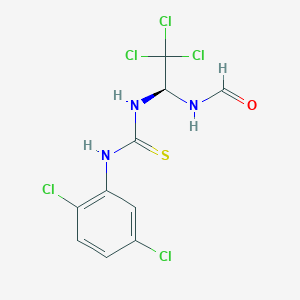
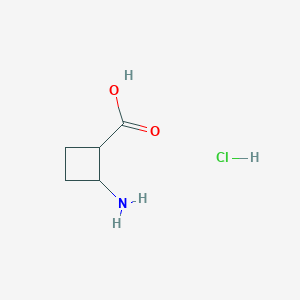
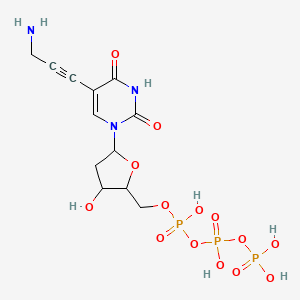
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)
